4-Chloro-6,7-dimethoxyquinazoline

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers requiring a reliable, high-purity building block for kinase inhibitor synthesis often face supply inconsistency and suboptimal reactivity. 4-Chloro-6,7-dimethoxyquinazoline solves this by delivering regioselective SNAr reactivity at the 4-position, directly enabling construction of 4-anilino-6,7-dimethoxyquinazolines. • Proven utility: Key intermediate for sub-nanomolar EGFR inhibitor PD 153035 and nanomolar VEGFR-2 inhibitors. • Process efficiency: Reported 98% yield, chromatography-free synthesis ensures scalable, cost-effective supply. • Supply assurance: High-purity (≥98%), consistent quality for drug discovery and CRO scale-up.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 13790-39-1
Cat. No. B018312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethoxyquinazoline
CAS13790-39-1
Synonyms6,7-Dimethoxy-4-chloroquinazoline;  4-Chloro-6,7-dimethoxyquinazoline; 
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
InChIInChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3
InChIKeyLLLHRNQLGUOJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7-dimethoxyquinazoline: Key Intermediate for Kinase Inhibitors


4-Chloro-6,7-dimethoxyquinazoline is a halogenated quinazoline derivative that serves as a pivotal synthetic intermediate, primarily for constructing 4-substituted-6,7-dimethoxyquinazolines [1]. Its chemical structure features a chlorine atom at the 4-position of the quinazoline core, which is activated for nucleophilic aromatic substitution (SNAr) reactions, and two methoxy groups at the 6- and 7-positions that modulate electronic properties [2]. This specific arrangement allows for the efficient and regioselective introduction of various amine, aniline, and aryloxy moieties, making it a cornerstone building block for numerous biologically active compounds, particularly tyrosine kinase inhibitors [3].

1SNAr-active 4-chloro for direct amine coupling
26,7-dimethoxy groups tune electronic properties
3Regioselective route to 4-anilinoquinazoline kinase inhibitors

Irreplaceability of 4-Chloro-6,7-dimethoxyquinazoline


Generic substitution among 4-halo-6,7-dimethoxyquinazolines fails due to the profound impact of the leaving group on both synthetic efficiency and the resulting biological activity of downstream products. The 4-chloro derivative offers a specific balance of stability and reactivity that is distinct from other halogenated analogs [1]. For instance, the 4-fluoro analog, while more reactive, may lead to uncontrolled side reactions or unstable intermediates. Conversely, the 4-iodo analog is less reactive and may require harsher conditions, compromising functional group tolerance and reducing overall yield in critical coupling steps . The subtle electronic differences conferred by the 4-substituent on the quinazoline core are magnified in the final pharmacophore, leading to steep structure-activity relationships (SAR) where even a minor change in the leaving group's electronic nature can result in a significant loss of target potency in the final inhibitor molecule [2]. Therefore, the specific chemical behavior of the 4-chloro group is integral to both the synthetic route and the ultimate biological efficacy, precluding simple substitution.

4-Fluoro analog
Higher reactivity may cause side reactions and complex purification.
4-Iodo analog
Lower reactivity requires harsher conditions, limiting functional group tolerance.

Quantitative Advantages of 4-Chloro-6,7-dimethoxyquinazoline


Higher Nucleophilic Displacement Yield

The 4-chloro group in 4-chloro-6,7-dimethoxyquinazoline provides superior reactivity for nucleophilic aromatic substitution (SNAr) compared to its direct precursor, 4-hydroxy-6,7-dimethoxyquinazoline. The hydroxyl group is a poor leaving group and requires harsh conditions or pre-activation, leading to lower yields. In contrast, the 4-chloro derivative reacts directly with amine nucleophiles under milder conditions to produce 4-anilinoquinazolines with high yields [1]. For example, the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-aminophenol provides the desired 4-anilinoquinazoline product in a 92% yield, a level of efficiency unattainable with the 4-hydroxy analog without significant optimization .

Nucleophilic displacement yield
Head-to-head
92% yield
vs <80% (4-hydroxy route)
Supports higher synthetic efficiency
Yield may vary with amine nucleophile
Medicinal Chemistry Organic Synthesis Process Chemistry

Access to EGFR Inhibitor PD 153035

4-Chloro-6,7-dimethoxyquinazoline is the essential starting material for the synthesis of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a highly potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The synthesis involves a direct SNAr reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-bromoaniline [1]. The resulting compound, PD 153035, exhibits an IC50 of 0.025 nM against EGFR kinase activity. This level of potency establishes a quantitative benchmark; other quinazoline cores, such as those lacking the 6,7-dimethoxy substitution pattern, yield inhibitors with significantly lower potency (often in the micromolar range) [2].

EGFR IC50 (PD 153035)
Class-level
0.025 nM
>4,000-fold vs unsubstituted analog
Supports EGFR pathway research
IC50 values are assay-dependent
EGFR Inhibition Cancer Research Kinase Inhibitors

High-Yield, Chromatography-Free Synthesis

A key differentiator for 4-chloro-6,7-dimethoxyquinazoline is its ability to be synthesized in high crude purity and excellent yield, minimizing the need for complex and costly purification steps. A reported procedure for its synthesis from the corresponding 4-hydroxy precursor via reaction with phosphorus oxychloride yielded the product in 98% yield as a white solid, with 1H-NMR confirming high purity . Alternative syntheses for similar 4-chloroquinazoline derivatives often require extensive chromatographic purification, resulting in lower overall yields and increased production costs.

Chromatography-free synthesis
Data to verify
98% yield
No chromatographic purification
May reduce procurement cost
POCl3 method; conditions may need adaptation
Process Chemistry Analytical Chemistry GMP Manufacturing

Validated Research and Industrial Applications


EGFR Inhibitor Lead Compound Synthesis

This scenario is directly supported by the compound's proven ability to generate the sub-nanomolar EGFR inhibitor PD 153035 [1]. Laboratories focused on developing next-generation EGFR inhibitors for oncology applications will find this intermediate indispensable. The steep SAR around the 6,7-dimethoxy-4-anilinoquinazoline core, as demonstrated by the >4,000-fold potency advantage over unsubstituted analogs, underscores its value for creating highly optimized lead molecules [2].

Scalable GMP Manufacturing of Clinical Candidates

This scenario is validated by the reported 98% yield and chromatography-free synthesis of the target compound [1]. For contract research organizations (CROs) and pharmaceutical companies scaling up the synthesis of quinazoline-based drug candidates (e.g., analogs of gefitinib, erlotinib, or tivozanib), this high-yielding, robust process for the key intermediate minimizes cost, reduces waste, and ensures a reliable supply chain of high-purity material, which is critical for later-stage development and manufacturing [2].

DNA-Intercalating Pharmacophores for Oncology

This application is supported by studies demonstrating that derivatives synthesized from 4-chloro-6,7-dimethoxyquinazoline, specifically N-aminoalkyl(anilino)-6,7-dimethoxyquinazolines, exhibit efficient DNA intercalative binding [1]. This mechanistic insight provides a basis for using this scaffold to develop novel anticancer agents that target DNA directly. Research programs exploring alternative mechanisms of action beyond kinase inhibition can leverage this compound to access this distinct pharmacological activity.

Aryloxy-Linked VEGFR-2 Inhibitors

This scenario is based on the direct use of 4-chloro-6,7-dimethoxyquinazoline as a starting material to generate selective VEGFR-2 tyrosine kinase inhibitors [1]. By substituting the chlorine with an aryloxy group, researchers can achieve nanomolar-range IC50 values against VEGFR-2 in vitro, with selectivity over EGFR [2]. This application is particularly relevant for drug discovery programs targeting tumor angiogenesis, where selective VEGFR-2 inhibition is a key therapeutic goal.

Application
Selection Property
Validation Focus
EGFR inhibitor lead synthesis
Regioselective SNAr reactivity
4-anilinoquinazoline coupling efficiency
Drug candidate scale-up synthesis
High-yield, chromatography-free process
Process robustness, purity profile
DNA-intercalating agent research
N-aminoalkyl linker installation
DNA binding assay interpretation
Selective VEGFR-2 inhibitor research
Aryloxy substitution reactivity
VEGFR-2 selectivity profiling

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